molecular formula C21H20N2O3 B5058095 N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide CAS No. 5521-84-6

N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

Cat. No.: B5058095
CAS No.: 5521-84-6
M. Wt: 348.4 g/mol
InChI Key: GKORUXPQZAOCSG-UHFFFAOYSA-N
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Description

N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring attached to a carboxamide group, which is further connected to a phenylethyl moiety substituted with a dimethylphenylamino group. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with N-(2,4-dimethylphenyl)glycine to form the desired amide bond under conditions such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide has found applications in several scientific domains:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, thereby exerting its biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its thiophene and pyrrole analogs. This uniqueness can influence its interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

N-[1-(2,4-dimethylanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14-10-11-17(15(2)13-14)22-20(19(24)16-7-4-3-5-8-16)23-21(25)18-9-6-12-26-18/h3-13,20,22H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKORUXPQZAOCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385966
Record name AGN-PC-0JVTVR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5521-84-6
Record name AGN-PC-0JVTVR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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